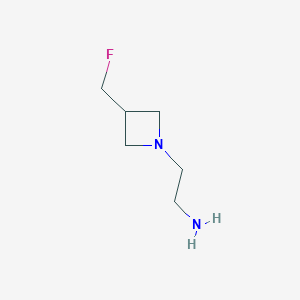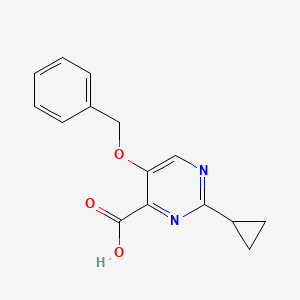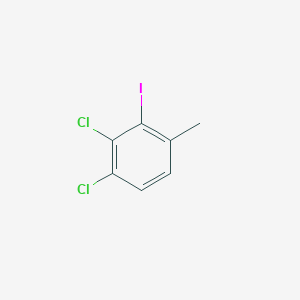
3,4-Dichloro-2-iodotoluene
概要
説明
3,4-Dichloro-2-iodotoluene (DCIT) is an organoiodine compound that has been studied for its potential applications in various scientific fields. It is an organoiodine compound, which means it contains both iodine and carbon atoms. DCIT has been used in a variety of scientific research applications, such as in the synthesis of other compounds, as a catalyst, and as a reagent for organic transformations. It has also been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
科学的研究の応用
3,4-Dichloro-2-iodotoluene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-iodo-1-methylcyclohexene, 2-iodo-1-methylcyclohexanone, and 2-iodo-1-methylcyclohexanol. It has also been used as a catalyst in organic transformations, such as the Heck reaction and the Suzuki reaction. In addition, it has been used as a reagent for organic transformations, such as the Diels-Alder reaction and the Wittig reaction.
作用機序
The mechanism of action of 3,4-Dichloro-2-iodotoluene is not fully understood. It is believed that the organoiodine compound acts as an electron-withdrawing group, which increases the electron density of the carbon atom it is attached to. This increased electron density makes the carbon atom more reactive, leading to the formation of new chemical bonds and the synthesis of other compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 3,4-Dichloro-2-iodotoluene are not fully understood. However, it has been shown to inhibit the growth of certain bacteria, suggesting it may have antibacterial properties. In addition, it has been shown to have some antioxidant activity, suggesting it may have potential applications in the treatment of certain diseases.
実験室実験の利点と制限
3,4-Dichloro-2-iodotoluene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It also has a high boiling point, which makes it suitable for use in high-temperature reactions. In addition, it is a stable compound and is not easily degraded.
However, 3,4-Dichloro-2-iodotoluene also has some limitations for use in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it has a strong odor, which can make it difficult to work with in enclosed spaces.
将来の方向性
There are several potential future directions for research involving 3,4-Dichloro-2-iodotoluene. One potential direction is to further investigate its biochemical and physiological effects, with a focus on its potential applications in the treatment of diseases. Another potential direction is to explore its potential applications as a catalyst in organic transformations. Additionally, further research could be done to develop more efficient synthesis methods for 3,4-Dichloro-2-iodotoluene. Finally, further research could be done to investigate the mechanism of action of 3,4-Dichloro-2-iodotoluene and to develop more efficient methods for its use in laboratory experiments.
特性
IUPAC Name |
1,2-dichloro-3-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMLVYGEZWZGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-iodotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




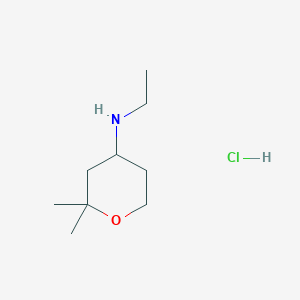
![5H,6H,7H-cyclopenta[b]pyridine-2-carbaldehyde](/img/structure/B1448833.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride](/img/structure/B1448834.png)
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1448835.png)
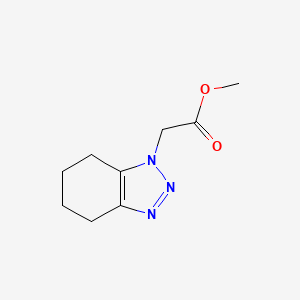
![C-(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1448837.png)
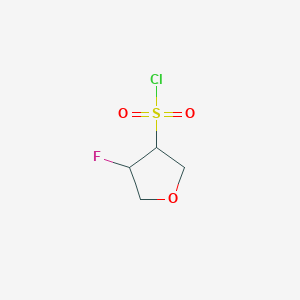
![1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B1448844.png)

